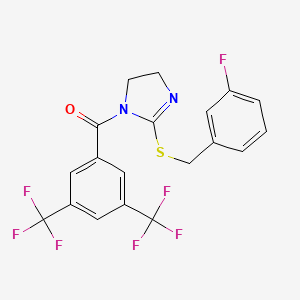
(3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, is a complex organic molecule notable for its extensive range of applications and significant biochemical properties. The intricate arrangement of trifluoromethylphenyl and fluorobenzylthio groups contributes to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic synthesis strategies. The initial step often includes the preparation of a trifluoromethyl-substituted benzene derivative, followed by the incorporation of the fluorobenzylthio group through nucleophilic substitution. Subsequent steps may involve the formation of the imidazole ring under specific catalytic conditions, often leveraging reagents such as imidazole and bromobenzyl derivatives under anhydrous conditions and inert atmospheres to promote efficient ring formation.
Industrial Production Methods: Industrial production can be scaled up using flow chemistry or batch reactor processes, ensuring strict control over reaction temperatures, pressures, and reagent concentrations to maximize yield and purity. Typical industrial reagents include trifluoromethylating agents, thiourea derivatives, and imidazole precursors, which are meticulously combined under automated protocols for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. Each reaction type alters specific functional groups, contributing to the formation of various derivatives with distinct properties.
Common Reagents and Conditions: Common reagents used include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction processes. Substitution reactions often involve halogenated solvents and catalysts such as palladium on carbon or platinum catalysts to facilitate nucleophilic substitutions.
Major Products: Major products formed from these reactions include a diverse array of fluorinated phenyl and thio-substituted imidazole derivatives. These products are analyzed for their potential as bioactive compounds in pharmaceutical research.
Scientific Research Applications
The compound has a broad spectrum of applications across various fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as an intermediate in the development of agrochemicals and specialty materials.
Biology: In biological research, the compound is utilized to study receptor-ligand interactions, cellular uptake mechanisms, and protein binding affinities due to its fluorinated moieties which enhance binding specificity and stability.
Medicine: Medically, it is investigated for its potential as an anti-inflammatory, antiviral, or anticancer agent. Its unique molecular structure allows it to interact with specific biological targets, presenting opportunities for therapeutic development.
Industry: In industrial applications, the compound finds use in the manufacturing of high-performance polymers, specialty coatings, and as a component in advanced electronic materials due to its stable fluorinated structure.
Mechanism of Action
The mechanism by which (3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes, receptors, and transport proteins. Its fluorinated groups enhance lipophilicity, allowing better membrane permeability. The compound can inhibit or activate specific biochemical pathways by binding to active sites on target molecules, modulating biological processes at the cellular and molecular levels.
Comparison with Similar Compounds
Compared to other similar compounds, (3,5-bis(trifluoromethyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to its dual fluorinated functionalities which impart enhanced chemical stability and bioactivity. Similar compounds such as trifluoromethyl-substituted phenyl derivatives or thio-substituted imidazole derivatives may lack the unique combination of fluorinated groups that contribute to its specific properties. These unique characteristics make it a valuable candidate for further research and development in various scientific disciplines.
There you have it, an in-depth dive into the fascinating world of this compound. Anything else you want to explore about this compound or a different subject altogether?
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F7N2OS/c20-15-3-1-2-11(6-15)10-30-17-27-4-5-28(17)16(29)12-7-13(18(21,22)23)9-14(8-12)19(24,25)26/h1-3,6-9H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLZIBQGRONPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F7N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl]{[4-(1H-imidazol-1-ylcarbonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2423843.png)
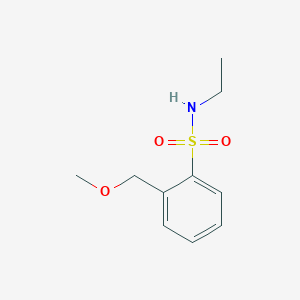
![ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2423845.png)
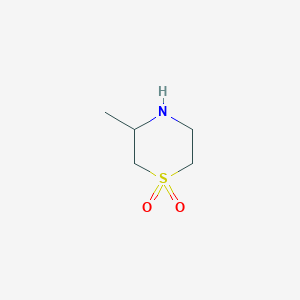

![2-butyl-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;perchlorate](/img/structure/B2423850.png)
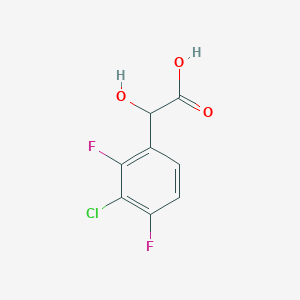
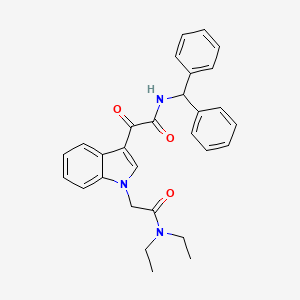

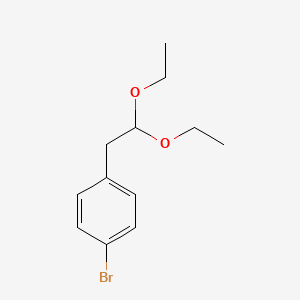
![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)
![2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2423861.png)
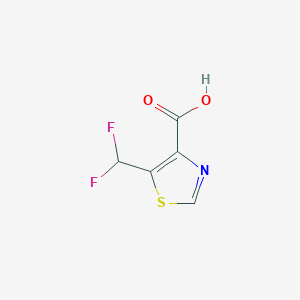
![4-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2423863.png)
